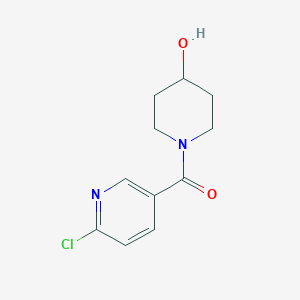

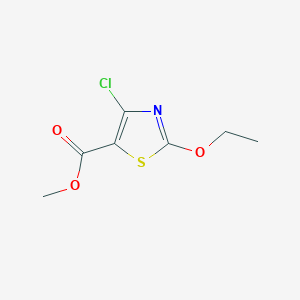

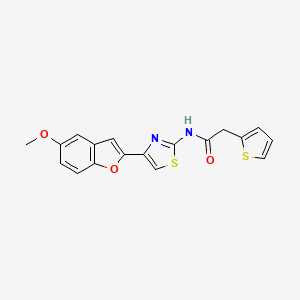

(6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained attention for its potential therapeutic applications. This compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of analog compounds has been extensively studied to understand their molecular arrangements and interactions. For instance, the adduct comprising 4-hydroxypiperidin-1-yl substituents shows significant intermolecular hydrogen bonds, leading to the formation of chains extending along the c-axis direction, which could be relevant for the design of new materials with specific properties (Revathi et al., 2015).

Molecular Synthesis and Characterization

The synthesis and molecular structure of related compounds have been characterized to expand the understanding of their chemical behavior. A study on the crystal and molecular structure analysis of a derivative highlights the importance of intermolecular hydrogen bonds, which could influence the compound's solubility and stability, important factors in pharmaceutical formulation (Lakshminarayana et al., 2009).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of (6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone have been explored for their potential biological activities. For instance, compounds with similar structures have been investigated for their NR1/2B N-methyl-D-aspartate receptor antagonist properties, which could have implications in developing treatments for neurological disorders (Borza et al., 2007).

Catalysis and Material Science

Research has also explored the synthesis of zinc complexes with multidentate nitrogen ligands derived from pyridine analogs, demonstrating new catalysts for aldol reactions. These findings contribute to the development of more efficient catalytic processes in organic synthesis and industrial chemistry (Darbre et al., 2002).

Nonlinear Optical Materials

The crystal growth and characterization of piperidine derivatives have been studied for their potential as nonlinear optical materials. These materials are crucial for applications in photonics and optoelectronics, indicating the broad applicability of this compound and its derivatives in advanced technological applications (Revathi et al., 2018).

Propriétés

IUPAC Name |

(6-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(16)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAGPRXAJANMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-phenylcarbamate](/img/structure/B2615897.png)

![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2615899.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2615907.png)

![4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2615914.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2615915.png)

![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)